molecular formula C6H5ClFN B1592603 2-(Chloromethyl)-6-fluoropyridine CAS No. 315180-16-6

2-(Chloromethyl)-6-fluoropyridine

Cat. No.: B1592603
CAS No.: 315180-16-6
M. Wt: 145.56 g/mol
InChI Key: BVTWZGOQNBFJEL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(Chloromethyl)-6-fluoropyridine (C₆H₅ClFN) is a halogenated pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 2-position and a fluorine atom at the 6-position of the aromatic ring. Its molecular structure is defined by the SMILES notation C1=CC(=NC(=C1)F)CCl and the InChIKey BVTWZGOQNBFJEL-UHFFFAOYSA-N . The compound has a molecular weight of approximately 145.5 g/mol.

Synthesis The synthesis involves chlorination of (6-fluoropyridin-2-yl)methanol using thionyl chloride (SOCl₂), yielding the product in 69% efficiency. Key spectral data, such as ¹H-NMR signals (δH 7.93–4.59 ppm), confirm its structure . Due to its commercial unavailability, it is typically synthesized in-house for research applications, such as structure-activity relationship (SAR) studies in medicinal chemistry .

Applications This compound serves as a versatile intermediate in organic synthesis, particularly for constructing carbon-nitrogen bonds in heterocyclic systems.

Properties

IUPAC Name

2-(chloromethyl)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTWZGOQNBFJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626047
Record name 2-(Chloromethyl)-6-fluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315180-16-6
Record name 2-(Chloromethyl)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-6-fluoropyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 6-fluoropyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process often includes halogenation, chloromethylation, and purification steps to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxides
  • Reduced pyridine compounds

Scientific Research Applications

2-(Chloromethyl)-6-fluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoropyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to changes in the biological activity of these molecules, resulting in various pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 2-(Chloromethyl)-6-fluoropyridine with structurally related pyridine compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
This compound C₆H₅ClFN -CH₂Cl (position 2), -F (position 6) 145.5 Medicinal chemistry intermediate
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) C₆H₃Cl₄N -Cl (position 2), -CCl₃ (position 6) 230.8 Agricultural nitrification inhibitor
2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine C₇H₄Cl₂F₃N -Cl (position 2), -CH₂Cl (position 6), -CF₃ (position 4) 230.0 Research-specific reagent
2-(Chloromethyl)-5-fluoropyridine C₆H₅ClFN -CH₂Cl (position 2), -F (position 5) 145.5 Synthetic precursor for SAR studies

Research Findings and Challenges

  • Synthetic Challenges: The regioselective introduction of fluorine and chloromethyl groups requires precise control of reaction conditions (e.g., SOCl₂ concentration, temperature) to avoid side products .
  • Thermodynamic Stability: Derivatives with multiple EWGs (e.g., -CF₃, -CCl₃) exhibit higher thermal stability but lower solubility in polar solvents, complicating purification .

Biological Activity

2-(Chloromethyl)-6-fluoropyridine is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound is characterized by a chloromethyl group at the 2-position and a fluorine atom at the 6-position of the pyridine ring. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in various scientific studies.

  • Molecular Formula : C6_6H6_6ClFN
  • Molecular Weight : 151.57 g/mol
  • Physical Appearance : Typically appears as a colorless to light yellow liquid.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. The chloromethyl group can interact with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes, leading to modifications that alter their biological functions. This mechanism can result in various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The presence of the fluorine atom enhances lipophilicity, which may improve binding interactions with microbial targets.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been evaluated for its efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with cellular signaling pathways and DNA damage response.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-(Chloromethyl)-5-fluoropyridineC6_6H6_6ClFDifferent positioning of fluorine affects reactivity
2-(Chloromethyl)-4-fluoropyridineC6_6H6_6ClFAltered biological activity compared to isomers
2-(Bromomethyl)-6-fluoropyridineC6_6H6_6BrFBromine substitution may enhance reactivity

The comparison highlights how the positioning of halogen substituents influences both chemical reactivity and biological activity, making this compound a valuable compound for targeted research.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range. This indicates its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells. Mechanistic studies suggested that the compound induced G2/M phase cell cycle arrest and apoptosis through caspase activation pathways.
  • Synthesis and Derivatives : Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the pyridine ring have been explored to improve selectivity and potency against specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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